5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Metal-halogen exchange C-C bond formation Halogenated pyrimidine synthesis

Generic 5-halo-6-(trifluoromethyl)pyrimidin-4-ol analogs introduce unpredictable reactivity and impurity profiles. This specific bromo-derivative provides a quantifiable advantage: the bromine atom enables direct metal-halogen exchange (bypassing carboxylation pre-cursors) and is the optimal balance for Suzuki coupling-more robust than iodine yet significantly more reactive than the 5-chloro analog (CAS 126538-83-8). • Enables CNS-focused library synthesis: LogP 1.96 supports blood-brain-barrier penetrance; the trifluoromethyl group enhances metabolic stability. • Purification-friendly: pKa ~10.0 allows pH-dependent extraction to remove neutral impurities, reducing chromatography burden. • Crystalline product (mp 225-227 °C) simplifies isolation after 5-carboxylation. • Reliable global supply: ≥97% purity, room-temperature storage, shipped under ambient conditions.

Molecular Formula C5H2BrF3N2O
Molecular Weight 242.98 g/mol
CAS No. 126538-81-6
Cat. No. B173100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
CAS126538-81-6
Molecular FormulaC5H2BrF3N2O
Molecular Weight242.98 g/mol
Structural Identifiers
SMILESC1=NC(=O)C(=C(N1)C(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
InChIKeyGUMRBYBFTLXIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol: Differentiated Pyrimidine Scaffold for Targeted Synthesis


5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-81-6) is a halogenated pyrimidinone building block, identified in foundational synthetic chemistry literature as a key intermediate for generating versatile 4-(trifluoromethyl)pyrimidine derivatives [1]. The compound contains a reactive bromine atom at the 5-position and an electron-withdrawing trifluoromethyl group at the 6-position on a 4-pyrimidinol core. This dual-substitution pattern imparts physical and electronic properties that directly influence its reactivity profile and synthetic access routes, setting the stage for its specific utility over other halogenated analogs .

Synthetic logic Pyrimidine core pre-configured for 5-position carboxylation via halogen-metal exchange.
Physicochemical profile Elevated melting point and predicted LogP (1.96) support crystalline handling and CNS-oriented design.
Selection context Bromine-specific reactivity enables metalation pathways; chloro and iodo analogs exhibit distinct reactivity and stability profiles.

Risks of Substituting 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol with In-Class Analogs


For procurement decisions in advanced synthesis, simply selecting any 5-halo-6-(trifluoromethyl)pyrimidin-4-ol is insufficient. The specific halogen at the 5-position is not a minor change; it fundamentally dictates the compound's reactivity, physical form, and handling. The bromine atom offers a quantifiably distinct balance of stability and reactivity for directed covalent synthesis, whereas the chloro analog is less reactive in key transformations such as direct metal-halogen exchange, and the iodo variant, while more reactive, presents greater instability and cost [1]. Physical properties like melting point also diverge significantly, impacting purification and formulation workflows. The quantitative differentials below demonstrate why substituting with a generic analog like the 5-chloro derivative (CAS 126538-83-8) can lead to suboptimal yields, different impurity profiles, or failed synthetic routes.

5-Chloro analog may not undergo efficient direct metal-halogen exchange, limiting carboxylation access.
vs
Bromine atom balances reactivity and stability for directed C-C bond formation.
Non-brominated parent scaffold shows lower melting point and lipophilicity, altering purification and CNS property profile.
vs
Reported melting point (225–227 °C) and LogP (1.96) support recrystallization and blood-brain barrier research fit.
Unsubstituted 4-pyrimidinol is less acidic (pKa ~11.0), reducing pH-dependent extraction efficiency.
vs
Predicted pKa ~10.0 enables selective aqueous-base workup for purification.

Quantitative Differentiation Against Closest Analogs


Reactivity Advantage in Metal-Halogen Exchange

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol provides a more versatile starting point for directed functionalization than the analogous 5-chloro compound. The carbon-bromine bond is inherently weaker and more readily undergoes halogen/metal exchange. Specifically, the compound serves as a precursor to stable 5-pyrimidyllithium species when flanked by an electron-withdrawing group like trifluoromethyl, a transformation documented for brominated substrates but notably less feasible for chlorinated analogs without specialized conditions, thus enabling subsequent carboxylation to yield the corresponding 5-carboxylic acid in high yields [1].

Metal-halogen exchange
Class-level inference
Enables 5-pyrimidyllithium formation; reacts with iPrMgCl or BuLi for subsequent carboxylation.
Supports direct carboxylic acid handle installation.
Chloro analog less prone to halogen/metal exchange; harsher conditions may be required.
Metal-halogen exchange C-C bond formation Halogenated pyrimidine synthesis

Higher Melting Point for Purification Control

The target compound exhibits a melting point of 225-227 °C . This is substantially higher than many related pyrimidine derivatives. For instance, the commercially available unsubstituted 6-(trifluoromethyl)pyrimidin-4-ol (CAS 1546-78-7) is reported to melt at a lower range, commonly 168-172 °C . This difference simplifies recrystallization and provides a straightforward quality control parameter.

Melting point
Cross-study comparable
225–227 °C
Approximately 55 °C higher than non-brominated parent, facilitating recrystallization.
Quality attribute; simplifies solid-form handling.
Physicochemical properties Solid-form handling Purification

Distinct Lipophilicity for CNS Penetration Design

The compound's predicted partition coefficient (LogP) is 1.96 . This value is near the optimal range (1-3) for crossing the blood-brain barrier (BBB), making it a more suitable candidate for CNS drug discovery than the unsubstituted parent compound, which has a reported LogP of approximately 1.23 .

Lipophilicity (LogP)
Cross-study comparable
1.96
+0.73 LogP vs. non-brominated scaffold; near optimal range for CNS penetration design.
Predicted partition coefficient; supports CNS research scaffold selection.
Lipophilicity CNS drug design Structure-Activity Relationship

Differential Acidity for Salt Formation and Extraction

The phenolic proton is partially acidic. Predicted pKa data suggests a value of approximately 10.0 [1]. This contrasts with the unsubstituted analog, where the pKa is expected to be higher (the parent 4-hydroxypyrimidine has a pKa around 10.5-11.0 [2]). The increased acidity of the target compound influences its solubility under basic conditions and its suitability for specific chromatographic purifications or salt formations.

Acidity (pKa)
Cross-study comparable
~10.0
One log unit more acidic than parent 4-pyrimidinol, enabling pH-controlled extraction.
Predicted value; influences salt formation and purification workflows.
Ionization constant Salt selection Purification

Optimal Deployment Scenarios


CNS-Penetrant Kinase Inhibitor Design

Utilize the compound's favorable LogP (1.96) to build CNS-focused kinase inhibitor libraries. The intermediate serves as a core for subsequent functionalization at the 2- and 5-positions, directly incorporating the trifluoromethyl group known to enhance metabolic stability and bioavailability in CNS drugs [1]. The starting scaffold's property profile is supported by the quantitative lipophilicity data established in Section 3.

5-Carboxylic Acid Pyrimidinone Library Synthesis

Leverage the unique ability of the bromo substituent to undergo halogen/metal exchange, as documented in class-level evidence [1]. This avoids the need for a separate carboxylation precursor. The high melting point of the product (225-227 °C) also ensures that the final 5-carboxylated derivatives are accessible as crystalline solids, simplifying isolation.

Medicinal Chemistry Scaffold Optimization via Controlled Acidity

Exploit the enhanced acidity (pKa ~10.0) for selective functionalization and purification. The 10-fold increase in acidity compared to the parent scaffold [2] enables pH-dependent extractions that remove neutral impurities, reducing the burden on chromatography and increasing overall yield in library production.

Agrochemical Lead Generation via Halogen-Specific Cross-Coupling

Employ the compound as a building block in agrochemical discovery where the bromine atom allows for late-stage introduction of diverse aryl or heteroaryl groups via well-established Suzuki coupling conditions. The bromine's reactivity is balanced—more robust than iodine, yet more reactive than chlorine—providing a sweet spot for parallel synthesis of herbicidal or fungicidal lead series.

Application
Selection Property
Validation Focus
CNS-oriented inhibitor libraries
Lipophilicity profile (LogP ~1.96)
Blood-brain barrier penetration assay fit
5-carboxylic acid pyrimidinone synthesis
Bromine-directed metal-halogen exchange
Reaction scope and carboxylation yield review
pH-dependent purification workflows
Enhanced acidity (pKa ~10.0)
Aqueous-base extraction efficiency
Agrochemical lead series
Balanced bromine reactivity
Suzuki coupling scope and parallel synthesis fit

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